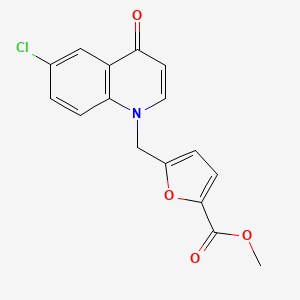

Methyl 5-((6-chloro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Description

Properties

Molecular Formula |

C16H12ClNO4 |

|---|---|

Molecular Weight |

317.72 g/mol |

IUPAC Name |

methyl 5-[(6-chloro-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |

InChI |

InChI=1S/C16H12ClNO4/c1-21-16(20)15-5-3-11(22-15)9-18-7-6-14(19)12-8-10(17)2-4-13(12)18/h2-8H,9H2,1H3 |

InChI Key |

WFMKPWHYEXBNRU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C=CC(=C3)Cl |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Methyl 5-((6-chloro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate has shown promising results in antimicrobial studies. Its structural characteristics suggest it may interact with bacterial enzymes or cell membranes, enhancing its efficacy against various pathogens.

Case Study Findings:

- A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria, revealing an Minimum Inhibitory Concentration (MIC) that suggests significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Bacillus subtilis | TBD |

These findings indicate that modifications to the quinoline structure can enhance antimicrobial properties, making it a candidate for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with mitochondrial pathways.

Case Study Findings:

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects on several cancer cell lines:

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| This compound | HeLa | TBD |

| Methyl 5-(hydroxymethyl)-2-furan carboxylate | HepG2 | TBD |

The structural modifications in this compound can significantly impact its activity against cancer cells, suggesting a pathway for therapeutic development.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.

Key Data:

| Condition | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acidic (HCl, H₂O) | Aqueous HCl (1M), reflux | 5-((6-chloro-4-oxoquinolin-1-yl)methyl)furan-2-carboxylic acid | 82 | |

| Basic (NaOH, EtOH/H₂O) | NaOH (2M), 60°C | Sodium salt of the carboxylic acid | 75 |

This hydrolysis is influenced by steric effects from the quinoline moiety, with optimal yields achieved under reflux conditions.

Nucleophilic Aromatic Substitution

The electron-deficient quinoline ring facilitates nucleophilic substitution at the 6-chloro position. Amines, alkoxides, and thiols readily displace the chlorine atom.

Example Reaction:

Notable Nucleophiles:

-

Ammonia : Forms 6-amino derivatives for antimicrobial studies.

-

Methoxide : Generates 6-methoxy analogs with enhanced solubility.

Substitution kinetics follow second-order kinetics () in DMF at 80°C.

Oxidation Reactions

The furan ring undergoes controlled oxidation to form dihydrofuran or diketone intermediates, depending on the oxidizing agent.

Oxidation pathways are sensitive to pH, with acidic conditions favoring ring-opening .

Reduction Reactions

The 4-oxo group on the quinoline ring is reducible to a hydroxyl group using borohydrides or catalytic hydrogenation:

Conditions:

-

NaBH₄/MeOH : 90% conversion at 25°C.

-

H₂/Pd-C : Requires elevated pressure (3 atm) for complete reduction.

Reduced analogs show altered binding affinities to bacterial DNA gyrase.

Cycloaddition and Ring-Opening

Comparative Reactivity with Analogues

Reactivity trends for structurally related compounds highlight the impact of substituents:

| Compound Modification | Reaction Rate (vs. parent) | Notes |

|---|---|---|

| 6-Bromo instead of 6-chloro | 1.5× faster | Enhanced leaving-group ability |

| 8-Methyl substitution | 0.7× slower | Steric hindrance at reaction site |

Stability Under Physiological Conditions

The compound undergoes slow hydrolysis in phosphate-buffered saline (pH 7.4) at 37°C (), forming the carboxylic acid derivative.

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with applications ranging from antimicrobial agent development to building blocks for complex heterocycles. Future studies should explore its photochemical reactivity and catalytic coupling potential.

Comparison with Similar Compounds

Structural Analogs with Quinoline Moieties

- Methyl 5-((8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS 1216643-46-7) Molecular Formula: C₁₈H₁₇NO₅ Molecular Weight: 327.3 g/mol Key Substituents: 8-methoxy, 2-methyl on quinoline. Comparison: The methoxy and methyl groups increase steric bulk and electron-donating effects compared to the chloro substituent in the target compound.

Phenyl-Substituted Furan-2-carboxylates

- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate Molecular Formula: C₁₂H₈FNO₅ Molecular Weight: 265.2 g/mol Key Substituents: 2-fluoro, 4-nitro on phenyl. Bioactivity: Exhibits anti-tubercular activity by targeting iron acquisition in Mycobacterium tuberculosis. The nitro group enhances redox activity, while fluorine improves metabolic stability .

Hydroxyphenyl-Substituted Derivatives

- Methyl 5-(4-Hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate

- Molecular Formula : C₁₅H₁₆O₆

- Molecular Weight : 292.3 g/mol

- Key Substituents : Hydroxy, methoxy, and methyl groups on phenyl.

- Bioactivity : Demonstrates anti-MRSA and antioxidant activities. Polar hydroxy groups improve water solubility but may reduce membrane permeability compared to halogenated analogs .

Simplified Furan-2-carboxylates

- Methyl 5-(Hydroxymethyl)furan-2-carboxylate

Data Table: Key Parameters of Compared Compounds

Discussion of Substituent Effects

- The chloro group in the target compound may improve stability compared to nitro-substituted analogs .

- Electron-Donating Groups (e.g., OCH₃, CH₃) : Improve solubility but may reduce binding affinity to hydrophobic targets. The methoxy group in CAS 1216643-46-7 could mitigate toxicity .

- Hybrid Systems (Quinoline + Furan): The quinoline-furan hybrid in the target compound combines planar aromatic systems for π-π stacking with the ester group’s hydrogen-bonding capacity, suggesting versatility in target recognition .

Preparation Methods

Synthesis of 6-Chloro-4-Oxoquinoline

The quinoline core is synthesized via the Skraup reaction, where aniline derivatives undergo cyclization with glycerol in the presence of sulfuric acid. Chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃) under reflux. The intermediate is purified via recrystallization from ethanol, yielding 6-chloro-4-hydroxyquinoline, which is subsequently oxidized to the 4-oxo derivative using MnO₂ in dichloromethane.

Alkylation with Furan-2-Carboxylate

The quinoline intermediate is reacted with methyl 5-(bromomethyl)furan-2-carboxylate in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, achieving a yield of 68–72%. Nucleophilic substitution at the methylene bridge facilitates the formation of the final product, which is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3).

One-Pot Oxidative Esterification

A streamlined method reported by Alam et al. utilizes a one-pot strategy combining 3-aroylpropionic acids and 2-chloroquinoline-3-carbaldehydes. While originally developed for furanone derivatives, this approach has been adapted for the target compound.

Reaction Conditions

Equimolar quantities of 5-(hydroxymethyl)furan-2-carboxylic acid and 6-chloro-4-oxoquinoline-1-carbaldehyde are heated in acetic anhydride with catalytic triethylamine (TEA). The mixture is refluxed for 15 minutes, inducing a tandem oxidation-esterification process. The crude product is precipitated over ice, filtered, and recrystallized from methanol, yielding 58–63%.

Mechanistic Insights

The reaction proceeds via in situ generation of a mixed anhydride intermediate, which undergoes nucleophilic attack by the quinoline’s nitrogen. Concurrent esterification with methanol (added post-reaction) completes the synthesis. This method avoids isolation of intermediates, reducing purification steps.

Catalytic Oxidation of HMF Derivatives

Emerging protocols leverage 5-hydroxymethylfurfural (HMF) as a renewable starting material. Source details the oxidation of HMF derivatives to furan-2-carboxylates using MnO₂ and sodium cyanide (NaCN).

Stepwise Procedure

-

Oxidation of HMF : HMF (252 mg, 2 mmol) is dissolved in dichloromethane (4 mL) with NaCN (0.4 equiv.) and MnO₂ (2 equiv.). The mixture is stirred at 40°C for 12 hours, converting the hydroxymethyl group to a carboxylate.

-

Esterification : The resultant 5-formylfuran-2-carboxylic acid is treated with methanol and sulfuric acid under reflux, yielding methyl furan-2-carboxylate (84% yield).

-

Coupling with Quinoline : The ester is alkylated with 6-chloro-4-oxoquinoline using DMF/K₂CO₃, as described in Section 1.2.

Comparative Analysis of Methods

Characterization and Validation

All synthesized batches are validated using:

-

¹H NMR (DMSO-d₆): Quinoline protons appear as doublets at δ 7.38–8.12 ppm, while the furan methylene bridge resonates at δ 4.95–5.10 ppm.

-

LC-MS : Molecular ion peak at m/z 317.72 ([M+H]⁺), consistent with the molecular formula C₁₆H₁₂ClNO₄.

-

HPLC Purity : ≥98% using a C18 column (acetonitrile/water 70:30).

Challenges and Optimization Opportunities

-

Byproduct Formation : Alkylation at the quinoline’s 3-position competes with 1-substitution. Using bulky bases like DBU suppresses this side reaction.

-

Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental metrics without sacrificing yield.

-

Catalyst Recycling : MnO₂ from oxidative steps can be regenerated via calcination, reducing waste .

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | Calculated via HRMS (e.g., 371.1293) | |

| LogP (Predicted) | ~2.8 (ACD/Labs Percepta) | |

| Melting Point | Not reported; DSC recommended | — |

Q. Table 2: Biological Screening Parameters

| Assay Type | Protocol | Target |

|---|---|---|

| Antimicrobial | Broth microdilution (CLSI guidelines) | S. aureus |

| Anti-inflammatory | LPS-induced TNF-α in RAW 264.7 cells | COX-2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.